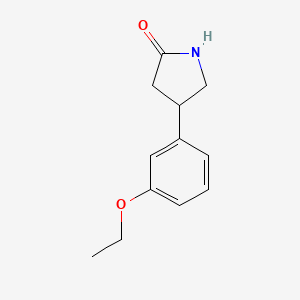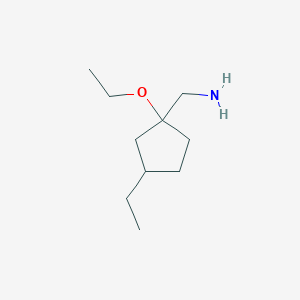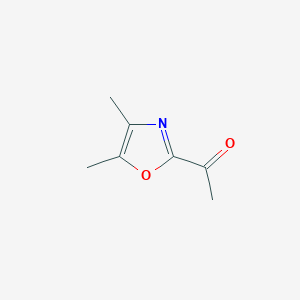
1-(4,5-Dimethyloxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyl-1,3-oxazole, is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be achieved through several routes:
Laboratory Synthesis:
Analyse Chemischer Reaktionen
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents and Conditions: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles under mild conditions.
Products: Substitution reactions typically yield derivatives with modified functional groups on the oxazole ring.
-
Condensation Reactions
Reagents and Conditions: The carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.
Products: These reactions result in the formation of imines or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: Oxazole derivatives, including 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: Some oxazole derivatives are being investigated for their anticancer properties, making this compound a valuable lead in drug discovery.
-
Industrial Applications
Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but generally, the compound can interfere with metabolic processes in microorganisms or cancer cells, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be compared with other oxazole derivatives:
-
Similar Compounds
2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has a similar structure but with a chlorine atom, which may alter its reactivity and applications.
5-acetyl-2,4-dimethyl-1,3-oxazole: Another closely related compound with similar properties and applications.
-
Uniqueness: : The presence of the acetyl group in 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one provides unique reactivity, making it suitable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNJDCUSAPTSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

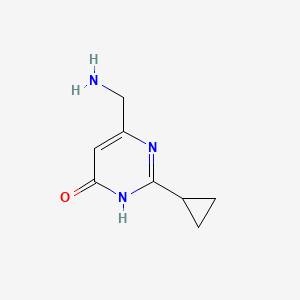
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
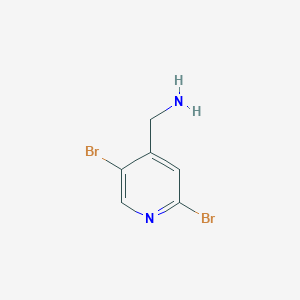


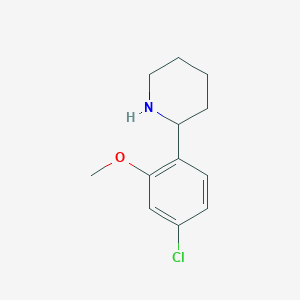
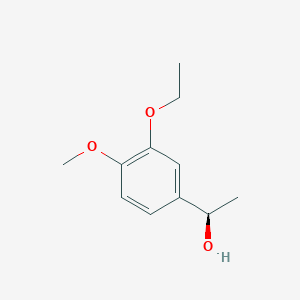
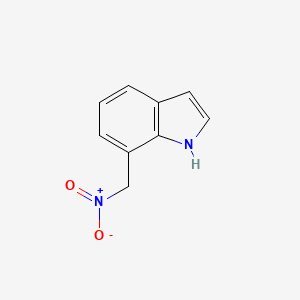

![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
